molecular formula C9H8N2O4 B021239 2-(2-nitroethylideneamino)benzoic Acid CAS No. 121845-92-9

2-(2-nitroethylideneamino)benzoic Acid

Cat. No. B021239
M. Wt: 208.17 g/mol
InChI Key: RJUMNVLNDMQVJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrobenzoic acid derivatives typically involves multi-step chemical reactions, starting from basic benzoic acid structures and introducing nitro groups through nitration reactions. A study by Jia-bin Peng (2010) reported on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid, highlighting a process involving nitration and oxygenation, which could shed light on similar methodologies applicable to 2-(2-Nitroethylideneamino)benzoic Acid (Peng Jia-bin, 2010).

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid compounds, including 2-(2-Nitroethylideneamino)benzoic Acid, is characterized by the presence of nitro groups attached to the benzoic acid core. These structures have been studied using techniques like X-ray crystallography, revealing detailed insights into their crystal lattice and molecular interactions. For instance, Glidewell et al. (2004) have studied pi-stacked hydrogen-bonded dimers in related nitrophenylaminocarbonylbenzoic acids, providing a basis for understanding the structural characteristics of similar compounds (Glidewell, C., Low, J. N., Skakle, J., & Wardell, J., 2004).

Chemical Reactions and Properties

Nitrobenzoic acid derivatives undergo various chemical reactions, including reduction, decarboxylation, and the formation of metal complexes. These reactions are significant for their applications in material science and pharmacology. Muhammad et al. (2012) discussed the synthesis and characterization of metal complexes with 2-(4-Nitrophenylaminocarbonyl)Benzoic Acid, highlighting the reactivity of such compounds (Muhammad, A., Mohd, J., & Ismail, Y., 2012).

Physical Properties Analysis

The physical properties of 2-(2-Nitroethylideneamino)benzoic Acid, such as solubility, melting point, and optical properties, are influenced by its molecular structure. Rai et al. (2017) explored the green synthesis and physicochemical studies on related compounds, providing insights into the solubility, optical band gap, and refractive index, which are critical for understanding the physical characteristics of nitrobenzoic acid derivatives (Rai, U. S., Singh, Manjeet, & Rai, R., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and the formation of complexes, are pivotal for the applications of 2-(2-Nitroethylideneamino)benzoic Acid. Studies on similar compounds, such as the work by Manikshete et al. (2011), demonstrate the synthesis and antimicrobial activity of metal complexes with nitrobenzoic acid derivatives, offering a glimpse into the chemical behavior and potential applications of these compounds (Manikshete, A., Sarsamkar, S., Deodware, S., Kamble, V. N., & Asabe, M., 2011).

Scientific Research Applications

  • Nitro-Hunsdiecker Reaction : This compound is utilized in the nitro-hunsdiecker reaction to produce nitrostyrenes and nitroarenes (Das, Sinha, & Roy, 2002).

  • Inhibitor in Chloride Channels : A synthesized analog of this compound, 5-nitro-2-(3-phenylpropylamino)-benzoic acid, acts as a reversible inhibitor of chloride efflux in human red blood cell ghosts, serving as a structural probe for chloride channels in erythrocyte membranes and epithelial cells (Branchini, Murtiashaw, & Egan, 1991).

  • Antimicrobial Activity : Complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid with metals like Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) exhibit antimicrobial activity against various bacteria and fungi (Muhammad, Mohd, & Ismail, 2012).

  • Antiviral Agent : 2-Chloro-4-nitrobenzoic acid, a related compound, is used as an antiviral agent for treating HIV infection and boosting immune responses in immune deficiency diseases (Oruganti et al., 2017).

  • Antiparasitic Properties : A 6-nitro-benzothiazole derivative has shown antiparasitic properties against Leishmania infantum, improving host-protective mechanisms against Leishmania (Delmas et al., 2002).

  • Photophysical Properties in Lanthanide Complexes : The synthesis of 4-benzyloxy benzoic acid derivatives with various substituents has potential applications in exploring the photophysical properties of lanthanide complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It’s important to handle all chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

2-(2-nitroethylideneamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUMNVLNDMQVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467498
Record name 2-(2-nitroethylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitroethylideneamino)benzoic Acid

CAS RN

121845-92-9
Record name 2-(2-nitroethylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NM Shukla, MR Kimbrell, SS Malladi… - Bioorganic & medicinal …, 2009 - Elsevier
Chronic immune activation is a hallmark of progressive HIV infection. Recent reports point to the engagement of toll-like receptor 7 (TLR7) and -9 by viral RNA as contributing to the …
Number of citations: 59 www.sciencedirect.com
A Göblyös, ZG Gao, J Brussee… - Journal of medicinal …, 2006 - ACS Publications
1H-Imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized as allosteric modulators of the human A 3 adenosine receptor (AR). Structural modifications were made at the 4-…
Number of citations: 64 pubs.acs.org
Z Mahmoud, M Daneshtalab - Heterocycles: an international …, 2012 - scholar.cu.edu.eg
Imidazoquinolines are interesting heterocyclic systems that depending on the position of fusion and the type of substituents display diverse biological and pharmaceutical properties. …
Number of citations: 6 scholar.cu.edu.eg
NM Shukla - 2011 - kuscholarworks.ku.edu
Toll-like receptors (TLR)-7/-8 are innate immune receptors present in the endosomal compartment that are activated by single-stranded RNA (ssRNA) molecules of viral as well as …
Number of citations: 4 kuscholarworks.ku.edu
HP Kokatla, E Yoo, DB Salunke, D Sil, CF Ng… - Organic & …, 2013 - pubs.rsc.org
Toll-like receptor (TLR)-8 agonists typified by the 2-alkylthiazolo[4,5-c]quinolin-4-amine (CL075) chemotype are uniquely potent in activating adaptive immune responses by inducing …
Number of citations: 66 pubs.rsc.org
WS Weiner - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
E Yoo - 2015 - kuscholarworks.ku.edu
Toll-like receptors (TLRs)-7/-8 are among pathogen recognition receptors (PRRs) present in the endosomal compartment that are activated by viral single-stranded RNA (ssRNA) as …
Number of citations: 0 kuscholarworks.ku.edu
BF Abdel-Wahab - Phosphorus, Sulfur, and Silicon and the …, 2015 - Taylor & Francis
The current review article presents the available synthetic profiles for the preparation of different types of thiazoloquinolines. The classification of thiazoloquinolines into nine types is …
Number of citations: 7 www.tandfonline.com
WS Weiner, AD Hamilton - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
The synthesis and binding properties of a semirigid host for N-acyldipeptide carboxylic acids is presented. The design is based on the rigidification of a peptide strand, coupled to the …
Number of citations: 13 www.sciencedirect.com

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